Stereochemical Identity: (R) vs (S) Enantiomer
The target compound possesses the (R)-absolute configuration at the C9 stereocenter, as explicitly designated by the '(R)-' prefix in IUPAC nomenclature and confirmed by the InChI stereochemical descriptor '/t15-/m1/s1' [1]. Its enantiomeric counterpart, (S)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile (CAS 1467617-38-4), is a distinct chemical entity with inverted stereochemistry at the same spiro carbon [2]. In the context of Oliceridine synthesis, the (R)-enantiomer serves as the requisite chiral precursor that, upon nitrile reduction, yields the (9R)-ethanamine intermediate (CAS 1401026-79-6), which is subsequently elaborated to the final (9R)-configured API . The (S)-enantiomer, if employed, would generate the (9S)-configured ethanamine, producing an API with inverted stereochemistry at a critical pharmacophoric position, rendering it chemically distinct from the approved drug substance . No quantitative data comparing the biological activity of the (R)- versus (S)-enantiomer-derived APIs has been located in accessible primary literature or patents for this specific compound series.
Comparator: (S)-config (CAS 1467617-38-4)
Absolute configuration inversion; no biological activity differential data
| Evidence Dimension | Absolute stereochemical configuration (C9 chiral center) |
|---|---|
| Target Compound Data | (R)-configuration (CAS 1401031-38-6); InChI stereodescriptor /t15-/m1/s1 |
| Comparator Or Baseline | (S)-configuration (CAS 1467617-38-4); inverted stereochemistry at C9 |
| Quantified Difference | Enantiomeric distinction; quantitative biological activity differential not available in primary literature for this compound class |
| Conditions | Structural assignment via InChI stereochemical notation; inferred downstream relevance based on Oliceridine synthetic pathway |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for synthesizing the stereochemically defined API; substitution with the (S)-enantiomer yields an inverted stereocenter incompatible with the approved drug substance.
- [1] PubChem. (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile. CID 68314099. InChI: 1S/C16H20N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-9,12-13H2/t15-/m1/s1. View Source
- [2] Capot Chemical. (S)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile. CAS 1467617-38-4. View Source
